N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Description
The compound "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a structurally complex molecule that may be related to various benzenesulfonamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with diverse biological activities, such as inhibition of enzymes like kynurenine 3-hydroxylase, 11beta-hydroxysteroid dehydrogenase type 1, carbonic anhydrases, and cyclooxygenase-2 .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic rings. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the reaction of benzenesulfonamide with substituted thiazoles . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides includes the reaction of benzenesulfonamide with benzothiazole derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction studies. For instance, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray diffraction, revealing details about the crystal system and hydrogen bonding interactions . Similarly, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by X-ray single crystal techniques, providing insights into the crystallographic parameters .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, often as inhibitors of enzymes. For example, some benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases . The introduction of specific substituents can enhance the inhibitory activity and selectivity of these compounds, as seen in the case of COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like fluorine atoms can significantly affect these properties, as well as the biological activity of the compounds . Spectroscopic studies provide valuable information about the electronic and structural features that contribute to these properties .
Scientific Research Applications
Photodynamic Therapy Applications
The development of new photosensitizers for photodynamic therapy, particularly in cancer treatment, is a notable application. A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
Another research area involves the synthesis and characterization of compounds for antimicrobial activity and enzyme inhibition. Alyar et al. (2018) synthesized new Schiff bases from sulfamethoxazole and sulfisoxazole, demonstrating significant antimicrobial activities and potent inhibition of carbonic anhydrase II and I enzymes. These findings indicate potential applications in developing new antimicrobial agents and enzyme inhibitors (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Anticancer Activity
Kumar et al. (2015) explored the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating them for in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant anticancer activity, highlighting the potential for developing new cancer therapies (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Environmental Contamination Studies
Research on environmental contamination also utilizes such compounds. Maceira et al. (2018) developed a method for determining benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter, aiding in the assessment of human exposure to these ubiquitous chemicals. This research is crucial for understanding and mitigating environmental pollution (Maceira, Marcé, & Borrull, 2018).
properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-21-17(11-26-13)14-4-6-15(7-5-14)27(23,24)20-12-19(22)9-2-3-18-16(19)8-10-25-18/h4-8,10-11,20,22H,2-3,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAGBCNIRQLKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC4=C3C=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide |
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